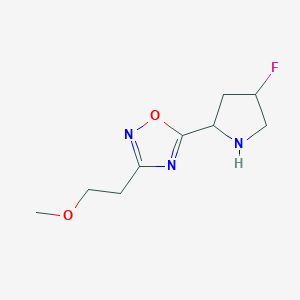
5-(4-Fluoropyrrolidin-2-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(4-Fluoropyrrolidin-2-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole, also referred to as FMOX, is a novel chemical compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound has been found to possess a variety of biochemical and physiological effects, and has been used in a variety of applications, including drug design and synthesis. In
Applications De Recherche Scientifique
Antimicrobial and Anticancer Agents
- Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial, anticancer, antioxidant, and antituberculosis activities. Compounds with oxadiazole structures have shown significant biological activities, including potent antibacterial, antifungal, and cytotoxic activities against various cancer cell lines. These activities suggest the potential use of oxadiazole derivatives in developing new therapeutic agents (Verma, Saundane, & Meti, 2019; Ramaprasad, Kalluraya, Kumar, & Mallya, 2013).
Herbicidal Activity
- Novel oxadiazole derivatives with a thioether moiety have been synthesized and shown moderate to high herbicidal activity against graminaceous plants, suggesting their potential use in agricultural applications to control weed populations without harming crops (Tajik & Dadras, 2011).
Insecticidal Activity
- The synthesis of oxadiazole derivatives containing phenoxyfluorophenyl groups has been explored, with some compounds manifesting low insecticidal activity against certain crop pests. This indicates the potential for developing new insecticides based on oxadiazole chemistry (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).
Nematocidal Activity
- Oxadiazole derivatives with a thiadiazole amide moiety have been synthesized and evaluated for their nematocidal activities, showing promise as lead compounds for the development of new nematicides to control nematode pests (Liu, Wang, Zhou, & Gan, 2022).
Propriétés
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O2/c1-14-3-2-8-12-9(15-13-8)7-4-6(10)5-11-7/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWYAYFKOPAYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CC(CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoropyrrolidin-2-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1475640.png)
![1-Cyanoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1475641.png)
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isopropylamine](/img/structure/B1475642.png)

![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B1475646.png)
![tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1475650.png)
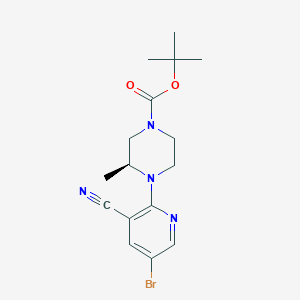
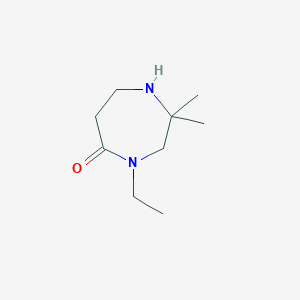
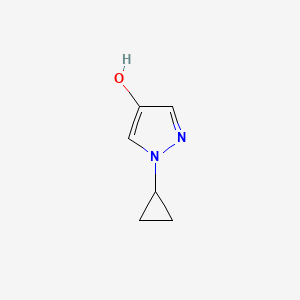
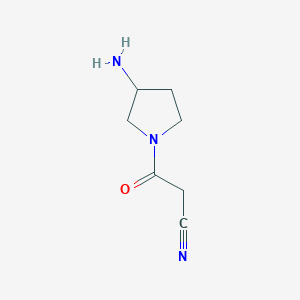

![3-Amino-4-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-benzonitrile](/img/structure/B1475659.png)
![6-(5-Bromo-2-methylbenzyl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1475660.png)
